
1-Bromo-5-tert-butyl-3-chloro-2-fluorobenzene
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Overview
Description
1-Bromo-5-tert-butyl-3-chloro-2-fluorobenzene is an aromatic halogenated compound with the molecular formula C10H11BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a tert-butyl group. It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-tert-butyl-3-chloro-2-fluorobenzene can be synthesized through various methods. One common approach involves the halogenation of a pre-existing aromatic compound. For instance, starting with 3-chloro-2-fluoroaniline, tert-butyl methyl ether can be used as a solvent to facilitate the bromination reaction . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-tert-butyl-3-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of halogen atoms.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid derivative under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring.
Scientific Research Applications
1-Bromo-5-tert-butyl-3-chloro-2-fluorobenzene has several applications in scientific research:
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Bromo-5-tert-butyl-3-chloro-2-fluorobenzene exerts its effects depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but lacks the tert-butyl group.
1-Bromo-2-chloro-3-fluorobenzene: Another isomer with different positions of halogen atoms.
1-Bromo-3-chloro-2-fluorobenzene: Similar but without the tert-butyl group.
Uniqueness
1-Bromo-5-tert-butyl-3-chloro-2-fluorobenzene is unique due to the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-5-tert-butyl-3-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClF/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTOHMPFXPUKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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